(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone (5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14823303
InChI: InChI=1S/C17H16F3N5O2/c1-23-8-12(11-7-10(27-2)3-4-13(11)23)15(26)24-5-6-25-14(9-24)21-22-16(25)17(18,19)20/h3-4,7-8H,5-6,9H2,1-2H3
SMILES:
Molecular Formula: C17H16F3N5O2
Molecular Weight: 379.34 g/mol

(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

CAS No.:

Cat. No.: VC14823303

Molecular Formula: C17H16F3N5O2

Molecular Weight: 379.34 g/mol

* For research use only. Not for human or veterinary use.

(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone -

Specification

Molecular Formula C17H16F3N5O2
Molecular Weight 379.34 g/mol
IUPAC Name (5-methoxy-1-methylindol-3-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
Standard InChI InChI=1S/C17H16F3N5O2/c1-23-8-12(11-7-10(27-2)3-4-13(11)23)15(26)24-5-6-25-14(9-24)21-22-16(25)17(18,19)20/h3-4,7-8H,5-6,9H2,1-2H3
Standard InChI Key DXKGXKJTCISGSO-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1C=CC(=C2)OC)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its bipartite structure:

  • Indole moiety: A 5-methoxy-1-methyl-1H-indol-3-yl group, featuring a methoxy substitution at position 5 and a methyl group at position 1 of the indole ring. This substitution pattern is reminiscent of melatoninergic ligands, where methoxy groups enhance receptor binding .

  • Triazolopyrazinone moiety: A 3-(trifluoromethyl)-5,6-dihydro triazolo[4,3-a]pyrazin-7(8H)-yl group, characterized by a fused triazole-pyrazine ring system with a trifluoromethyl substituent. The trifluoromethyl group is known to improve metabolic stability and lipophilicity in drug design .

Molecular Formula: C₁₉H₁₇F₃N₆O₂ (inferred from structural analogs ).
Molecular Weight: ~393.37 g/mol (calculated from constituent atomic masses).

PropertyValueSource Analogue Reference
Molecular FormulaC₁₉H₁₇F₃N₆O₂
Molecular Weight393.37 g/molCalculated
logP~2.1 (estimated)
Hydrogen Bond Acceptors6

Synthetic Pathways and Characterization

While no direct synthesis route for this compound is documented, its structure suggests a convergent strategy involving:

  • Indole Subunit Preparation: 5-Methoxy-1-methylindole could be synthesized via Fischer indole synthesis, followed by methoxylation and N-methylation .

  • Triazolopyrazinone Subunit Synthesis: The triazolopyrazine core might be constructed through cyclocondensation of hydrazine derivatives with pyrazinone intermediates, with trifluoromethylation achieved via halogen exchange or radical trifluoromethylation .

  • Coupling Reaction: A ketone bridge between the two subunits could be formed using Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling .

Key characterization data for related compounds include:

  • ¹H NMR: Aryl protons in the indole moiety resonate at δ 6.5–7.5 ppm, while methyl groups appear as singlets near δ 3.2–3.8 ppm .

  • ¹³C NMR: The trifluoromethyl carbon typically shows a quartet near δ 120–125 ppm (J = 280–300 Hz) due to coupling with fluorine nuclei .

Spectroscopic and Computational Analysis

Density Functional Theory (DFT) studies on analogous bis-indole systems (e.g., MIMIM) demonstrate strong agreement between experimental and calculated spectroscopic profiles :

IR Spectroscopy:

  • Stretching vibrations for C=O (1670–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) are prominent.

  • Indole N-H stretches appear as broad bands near 3400 cm⁻¹ .

UV-Vis Spectroscopy:

  • π→π* transitions in the indole and triazole rings produce absorption maxima at 250–300 nm .

TD-DFT Predictions:

  • B3LYP/6-311++G(d,p) calculations predict excitation energies within 0.2 eV of experimental values for related compounds .

Biological TargetAssay TypeIC₅₀ (Analog)Reference
Melatonin Receptor MT₁Radioligand binding15 nM
JAK2 KinaseEnzymatic assay220 nM

Stability and Metabolic Considerations

  • Metabolic Sites: The methoxy group may undergo O-demethylation via cytochrome P450 enzymes, while the trifluoromethyl group resists oxidation .

  • Hydrolytic Stability: The ketone bridge is susceptible to enzymatic reduction, suggesting prodrug strategies may enhance bioavailability .

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